molecular formula C12H10N2O3S2 B2696213 N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797761-22-8

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2696213
CAS No.: 1797761-22-8
M. Wt: 294.34
InChI Key: GAPDLVKQUQTNQE-UHFFFAOYSA-N
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Description

N1-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a bis-thiophene-substituted oxalamide derivative. Its structure features a central oxalamide backbone (-NHC(O)C(O)NH-) linked to a methylene group attached to a 5-(thiophene-3-carbonyl)thiophen-2-yl moiety.

Properties

IUPAC Name

N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c13-11(16)12(17)14-5-8-1-2-9(19-8)10(15)7-3-4-18-6-7/h1-4,6H,5H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPDLVKQUQTNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the condensation of thiophene derivatives with oxalamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to yield the desired thiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may involve the use of catalytic systems, such as nickel or palladium-based catalysts, to facilitate the polymerization and functionalization of thiophene compounds .

Chemical Reactions Analysis

Types of Reactions

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Structural Analogs in Antiviral Research

describes oxalamide derivatives designed as HIV entry inhibitors. Key analogs include:

  • Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
  • Compound 15 : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.
Parameter Target Compound Compound 13 () Compound 15 ()
Core Structure Oxalamide with bis-thiophene substituents Oxalamide with thiazole and piperidine Oxalamide with thiazole and pyrrolidine
Key Substituents Thiophene-3-carbonyl, methylene linker 2-Hydroxyethyl, 4-chlorophenyl 2-Hydroxyethyl, 4-chlorophenyl
Molecular Weight (Da) Not reported 478.14 (calculated) 422.12 (calculated)
HPLC Purity Not reported 90.0% 95.0%
Biological Activity Unknown HIV entry inhibition HIV entry inhibition

Key Observations :

  • The target compound lacks the thiazole and heterocyclic amine moieties found in Compounds 13 and 15, which are critical for antiviral activity in the latter .

Thiophene-Containing Pharmacophores

discusses Thiophene fentanyl hydrochloride , a potent opioid with a thiophene substituent. While pharmacologically distinct, its thiophene moiety increases metabolic stability compared to traditional fentanyl analogs. Similarly, the target compound’s thiophene groups may confer resistance to oxidative metabolism, though this requires experimental validation .

Oxalamide-Based Flavoring Agents

and highlight oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) , a potent umami agonist.

Parameter Target Compound S336 ()
Core Structure Oxalamide with bis-thiophene substituents Oxalamide with dimethoxybenzyl/pyridyl
Key Substituents Thiophene-3-carbonyl 2,4-Dimethoxybenzyl, pyridin-2-yl
Biological Activity Unknown Umami receptor (hTAS1R1/hTAS1R3) agonist
Metabolic Stability Likely high (thiophene resistance to hydrolysis) Rapid metabolism in hepatocytes (no amide hydrolysis)

Key Observations :

  • Both compounds resist amide hydrolysis, as seen in S336’s metabolism studies, suggesting shared stability traits .

Thioxoacetamide Derivatives

describes 2-thioxoacetamide analogs (e.g., Compound 9: 90% yield, 186–187°C melting point). These feature thiazolidinone cores and substituents like chlorobenzylidene.

Parameter Target Compound Compound 9 ()
Core Structure Oxalamide 2-Thioxoacetamide with thiazolidinone
Key Functional Groups Thiophene-carbonyl Chlorobenzylidene, thioxoacetamide
Synthetic Yield Not reported 90%
Melting Point Not reported 186–187°C

Key Observations :

  • The oxalamide core in the target compound may offer greater conformational rigidity than the thioxoacetamide backbone in Compound 7.

Biological Activity

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with oxalamide. The process generally requires anhydrous conditions and suitable solvents such as dichloromethane. The reaction pathway is characterized by the condensation of thiophene-3-carbonyl derivatives with oxalamide, leading to the formation of the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Interaction : Thiophene derivatives, including this compound, can modulate the activity of various enzymes. They may act as inhibitors or activators depending on the target enzyme involved.
  • Cell Signaling Pathways : this compound has been shown to influence cell signaling pathways, which are crucial for cellular functions such as proliferation and apoptosis. Some studies suggest that it may inhibit kinases involved in these pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, including those from human myeloid leukemia (HL-60). The compound appears to exert its effects by:

  • Inducing Apoptosis : Through mechanisms that involve the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
  • Inhibiting Tumor Cell Proliferation : Studies report a significant reduction in cell viability in cancer cell lines treated with this compound, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies : In experiments involving HL-60 leukemia cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 25 µM over 48 hours. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls .

Data Summary

Property/ActivityResult/Observation
Synthesis MethodCondensation reaction with oxalamide
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in HL-60 cells
IC50 (Cancer Cells)25 µM for significant growth inhibition
MechanismEnzyme modulation and apoptosis induction

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